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molecular formula C6H9ClN2O2 B155171 4,6-Diaminoresorcinol dihydrochloride CAS No. 16523-31-2

4,6-Diaminoresorcinol dihydrochloride

Cat. No. B155171
M. Wt: 176.60 g/mol
InChI Key: GAKFXHZPQGSWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414130

Procedure details

A 500 mL, 3-necked, round-bottomed flask is charged with 150 mL of water, 21.4 g (0.1 mole) of 5-methoxy-2,4-dinitrophenol and 1.0 g of 10% palladium on carbon catalyst. The reaction is stirred under a nitrogen atmosphere for 3 to 4 minutes. The stirred reaction mixture is heated to 55° C. and hydrogen gas is sparged below the surface of the reaction mixture. After 10 minutes, 19.8 g (0.2 mole) of concentrated HCl is added through the condenser while hydrogenation is continued for 4 hours. The catalyst is removed by filtration and the filtrate is passed into a solution consisting of 0.5 g of stannous chloride dihydrate and 25 mL of concentrated HCl. This solution is then saturated with dry HCl gas and charged to a 600 mL 5 Hastalloy B autoclave. The reactor is heated to 150° C. for 18 hours and cooled to 25° C. The resulting product is isolated by filtration and dried under nitrogen to yield 19.7 g (90% yield) of crude 4,6-diaminoresorcinol dihydrochloride.
Name
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
4,6-diaminoresorcinol dihydrochloride
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([N+:13]([O-])=O)=[CH:5][C:6]([N+:10]([O-])=O)=[C:7]([OH:9])[CH:8]=1.[ClH:16]>[Pd].O>[ClH:16].[ClH:16].[NH2:10][C:6]1[CH:5]=[C:4]([NH2:13])[C:3]([OH:2])=[CH:8][C:7]=1[OH:9] |f:4.5.6|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
COC=1C(=CC(=C(C1)O)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred under a nitrogen atmosphere for 3 to 4 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
hydrogen gas is sparged below the surface of the reaction mixture
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
is continued for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
ADDITION
Type
ADDITION
Details
saturated with dry HCl gas and charged to a 600 mL 5 Hastalloy B autoclave
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is heated to 150° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
CUSTOM
Type
CUSTOM
Details
The resulting product is isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under nitrogen

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) min
Name
4,6-diaminoresorcinol dihydrochloride
Type
product
Smiles
Cl.Cl.NC1=C(C=C(O)C(=C1)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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